1-(4-methoxyphenyl)-2-{3,4,5,6-tetrahydro-2H-azepin-7-yl[3-(trifluoromethyl)phenyl]amino}ethanone
Description
This compound features a 4-methoxyphenyl group attached to an ethanone core, with a secondary amine linkage to a 3-(trifluoromethyl)phenyl-substituted tetrahydroazepine ring. The trifluoromethyl group at the meta position of the phenyl ring contributes to increased lipophilicity and metabolic stability, while the methoxy group on the 4-methoxyphenyl moiety may influence electronic properties and solubility .
Properties
CAS No. |
890014-19-4 |
|---|---|
Molecular Formula |
C22H23F3N2O2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-3-(trifluoromethyl)anilino]ethanone |
InChI |
InChI=1S/C22H23F3N2O2/c1-29-19-11-9-16(10-12-19)20(28)15-27(21-8-3-2-4-13-26-21)18-7-5-6-17(14-18)22(23,24)25/h5-7,9-12,14H,2-4,8,13,15H2,1H3 |
InChI Key |
ZMZRVLDUAHLYGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN(C2=NCCCCC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- involves multiple steps. One common method includes the reaction of 4-methoxyphenyl ethanone with 3-(trifluoromethyl)aniline in the presence of a catalyst to form an intermediate. This intermediate is then reacted with 3,4,5,6-tetrahydro-2H-azepine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Substituents | Unique Features |
|---|---|---|---|
| Target Compound | Ethanone linked to tetrahydroazepine | 4-Methoxyphenyl, 3-(Trifluoromethyl)phenyl | Tetrahydroazepine ring enhances flexibility; trifluoromethyl boosts stability |
| 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone () | Ethanone with azepane ring | 4-Methoxyphenyl, azepane | Lacks trifluoromethyl group; simpler azepane substituent reduces lipophilicity |
| 1-(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone () | Ethanone linked to thiazepane | 2-Methoxyphenyl, 2,5-difluorophenyl | Thiazepane (sulfur-containing ring) alters electronic properties; difluorophenyl enhances halogen bonding |
| (3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone () | Thienoquinolinone core | 4-Fluorophenyl, ethyl group | Rigid thienoquinolinone scaffold reduces flexibility; fluorophenyl improves bioavailability |
Functional Group Variations
Trifluoromethyl vs. Other Halogenated Groups
- Trifluoromethyl (Target Compound): Enhances lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism compared to non-fluorinated analogues .
- Difluorophenyl () : Provides moderate halogen bonding but lower electron-withdrawing effects than trifluoromethyl .
Ring System Comparisons
- Thiazepane () : Sulfur atom introduces polarity and hydrogen-bonding capabilities, altering solubility and metabolic pathways .
- Thienoquinolinone (): Aromatic heterocycle increases rigidity, favoring interactions with planar enzyme active sites .
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